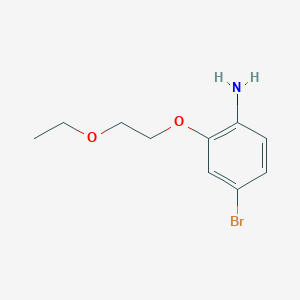

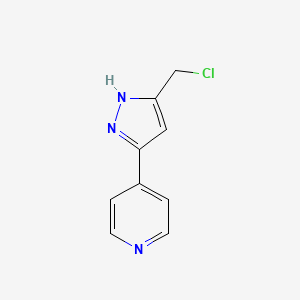

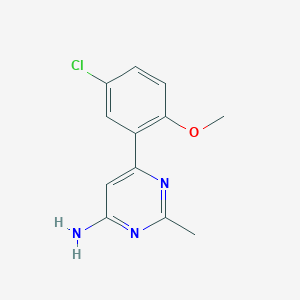

![molecular formula C11H18N2O3 B1466863 1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one CAS No. 1263475-11-1](/img/structure/B1466863.png)

1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one (DDP) is a cyclic organic compound that has been widely studied in the scientific research community due to its potential applications in various fields. DDP is a unique molecule due to its unique structure and properties, which make it a valuable candidate for research and development. In

Scientific Research Applications

Environmental Contamination and Remediation

1,4-Dioxane Contamination

Research highlights the environmental presence and impact of 1,4-dioxane, a structurally related compound, emphasizing its role as an emerging water contaminant. It is resistant to common remediation techniques and poses a carcinogenic risk, underscoring the need for alternative removal strategies and further studies on human health effects and environmental fate (Godri Pollitt et al., 2019).

Medicinal Chemistry and Biological Activities

Spirocyclic Derivatives as Antioxidants

Spiro compounds, which share structural features with the queried compound, exhibit significant antioxidant activities, suggesting potential therapeutic applications in diseases associated with oxidative stress. These activities have been explored across a variety of tests, revealing the potential of spiro compounds, including those with oxygen and nitrogen atoms, in drug development (Acosta-Quiroga et al., 2021).

Pharmacological Activities of Steroids

The diverse chemical structures and pharmacological activities of steroids from soft corals, including spirosteroids, have been reviewed. These compounds exhibit a range of bioactivities, such as antitumor and anti-inflammatory effects, indicating the pharmacological potential of structurally complex spiro compounds (Ermolenko et al., 2020).

Synthetic Chemistry and Material Science

Synthetic Mimics of Biological Active Sites

Research into synthetic mimics of carboxylate-bridged diiron protein active sites involves the design and synthesis of compounds that can replicate the structures and reactivity of biological systems. This includes controlling the geometry and coordination environment of diiron cores, which may involve spirocyclic and related complex structures (Do & Lippard, 2011).

properties

IUPAC Name |

1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c14-9-10(13-6-5-12-9)1-3-11(4-2-10)15-7-8-16-11/h13H,1-8H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYASPOXTFKKZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13C(=O)NCCN3)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

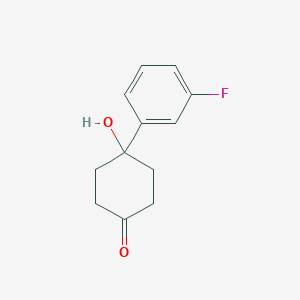

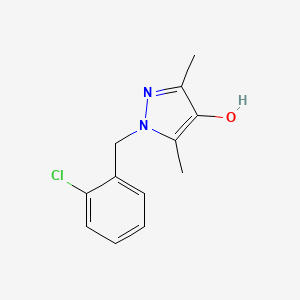

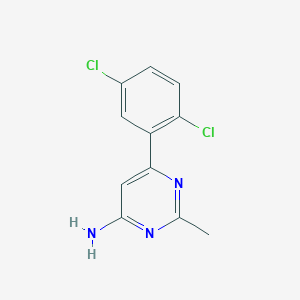

![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)

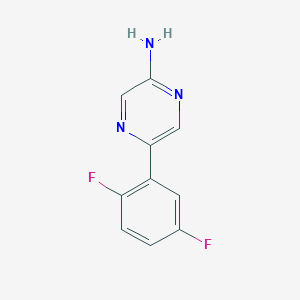

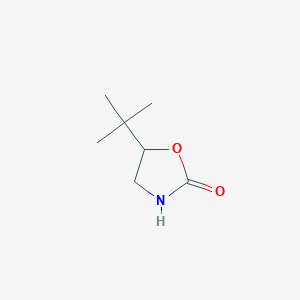

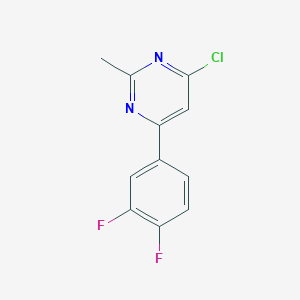

![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)

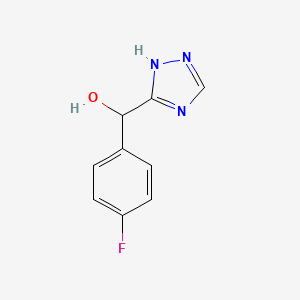

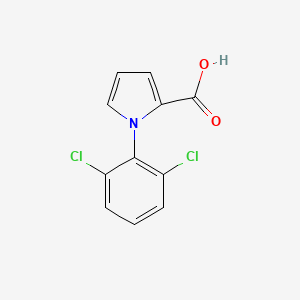

![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)